molecular formula C5H14Cl2N2O B2456590 (3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride CAS No. 2470279-28-6

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride

Cat. No. B2456590
CAS RN: 2470279-28-6
M. Wt: 189.08
InChI Key: IWERJYZLTFXUAX-YAQRUTEZSA-N
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Description

(3R,5S)-5-(Aminomethyl)pyrrolidin-3-ol;dihydrochloride, also known as (R,R)-APPA, is a chiral compound that belongs to the class of pyrrolidine derivatives. It is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS). The α7 nAChR is involved in various physiological processes, including cognitive function, memory, and attention. Therefore, (R,R)-APPA has potential applications in the treatment of various CNS disorders, such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

(R,R)-APPA acts as a potent agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways, including the activation of protein kinases and the release of neurotransmitters. These signaling pathways are involved in various physiological processes, including cognitive function, memory, and attention.
Biochemical and Physiological Effects:
(R,R)-APPA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of oxidative stress and inflammation. Moreover, (R,R)-APPA has been shown to improve cognitive function, memory, and attention in animal models of CNS disorders.

Advantages and Limitations for Lab Experiments

(R,R)-APPA has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, (R,R)-APPA also has some limitations, including its high cost, its limited availability, and its potential for off-target effects.

Future Directions

There are several future directions for the research on (R,R)-APPA, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in various CNS disorders. Moreover, the development of novel α7 nAChR agonists based on the structure of (R,R)-APPA may lead to the discovery of new drugs for the treatment of CNS disorders.

Synthesis Methods

(R,R)-APPA can be synthesized using various methods, including asymmetric synthesis, resolution, and chiral pool synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral starting materials and reagents to obtain the desired enantiomer. For example, (R,R)-APPA can be synthesized from (R)-glyceraldehyde acetonide and (S)-pyrrolidine using a series of chemical reactions, including reductive amination, deprotection, and hydrolysis.

Scientific Research Applications

(R,R)-APPA has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, (R,R)-APPA has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Moreover, (R,R)-APPA has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of various CNS disorders.

properties

IUPAC Name

(3R,5S)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWERJYZLTFXUAX-YAQRUTEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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